molecular formula C17H14N2O5S2 B2602568 (Z)-ethyl 2-(6-((thiophene-2-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate CAS No. 905661-37-2

(Z)-ethyl 2-(6-((thiophene-2-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate

Cat. No. B2602568
CAS RN: 905661-37-2
M. Wt: 390.43
InChI Key: ULXLJJILJUQISP-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a dioxolo ring, a benzo ring, and a thiazol ring . These types of compounds are often used in the synthesis of various pharmaceuticals and other biologically active substances .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • A study by Mohamed (2014) details a convenient synthesis method for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. The synthesis pathway involves reactions in ethanol/TEA solution at room temperature, leading to various compounds with potential for further chemical investigations (Mohamed, 2014).

  • A related study by the same author expands on this synthesis method, providing a scientific explanation for the reactions involved and the potential for creating a variety of compounds from ethyl 2-(benzo[d]thazol-2-yl)acetate. This research could serve as a foundation for developing new chemical entities with various applications (Mohamed, 2021).

Potential Antimicrobial Applications

  • Research by Mohareb and Gamaan (2018) explores the use of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate for synthesizing thiophene, pyrazole, and coumarin derivatives. These molecules, incorporating the benzo[d]imidazole moiety, showed significant antitumor activities against various cancer cell lines, suggesting potential applications in developing new anticancer agents (Mohareb & Gamaan, 2018).

Exploring Antimicrobial and Antifungal Properties

  • Wardkhan et al. (2008) investigated the synthesis of thiazoles and their fused derivatives, highlighting their antimicrobial activities against bacterial and fungal strains. This suggests the potential of such compounds in the development of new antimicrobial agents (Wardkhan et al., 2008).

Mechanism of Action

properties

IUPAC Name

ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S2/c1-2-22-15(20)8-19-10-6-11-12(24-9-23-11)7-14(10)26-17(19)18-16(21)13-4-3-5-25-13/h3-7H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXLJJILJUQISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CS4)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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